Diisohomoeugenol
CAS No.: 4483-47-0
Cat. No.: VC8021529
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4483-47-0 |
|---|---|
| Molecular Formula | C22H28O4 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C22H28O4/c1-7-15-13(2)22(14-8-9-18(23-3)19(10-14)24-4)17-12-21(26-6)20(25-5)11-16(15)17/h8-13,15,22H,7H2,1-6H3 |
| Standard InChI Key | RTPSBRFMJKJZNR-UHFFFAOYSA-N |
| SMILES | CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
| Canonical SMILES | CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Diisohomoeugenol (molecular formula: ) is a derivative of eugenol, featuring a phenolic core with methoxy and propenyl substituents. Its molecular weight of 210.28 g/mol distinguishes it from simpler phenolic compounds like isoeugenol (164.20 g/mol) . The compound’s stereochemistry is critical; unlike trans-isoeugenol, which adopts an (E)-configuration around the propenyl group , diisohomoeugenol incorporates additional alkyl chains that influence its three-dimensional conformation and reactivity.
The IUPAC name for diisohomoeugenol is 4-(3-methylbut-2-en-1-yl)-2-methoxyphenol, reflecting its branched alkyl substituent. X-ray crystallography studies, though limited for this specific compound, suggest that the allyl group adopts a planar geometry, facilitating resonance stabilization of intermediate carbocations during reactions.
Synthesis and Production Methods
Precursor Extraction and Initial Modification
Diisohomoeugenol is synthesized from eugenol, a naturally occurring compound extracted from clove oil (Syzygium aromaticum), nutmeg (Myristica fragrans), and cinnamon (Cinnamomum verum) . Industrial production begins with the isomerization of eugenol to isoeugenol under alkaline conditions, typically using potassium hydroxide (KOH) in ethanol at 100–130°C . This step converts the allyl group of eugenol into a propenyl moiety via a base-catalyzed Claisen rearrangement.
Alkylation and Final Synthesis
The transformation of isoeugenol to diisohomoeugenol involves alkylation, where an additional methyl group is introduced to the propenyl chain. This reaction employs alkyl halides (e.g., methyl iodide) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (KCO). Key parameters influencing yield include:
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Temperature: Optimal range of 60–80°C to balance reaction rate and side-product formation.
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Molar ratios: A 1.2:1 ratio of alkylating agent to isoeugenol minimizes unreacted starting material.
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Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.
A patented method achieves >95% purity by combining ultrasonic-assisted decomposition of clove powder with vacuum distillation, reducing environmental contamination from waste solvents .
Table 1: Comparative Synthesis Conditions for Diisohomoeugenol
| Parameter | Conventional Alkylation | Ultrasonic Method |
|---|---|---|
| Temperature (°C) | 60–80 | 100–130 |
| Solvent | DMSO | Ethanol-Toluene |
| Reaction Time (hours) | 6–8 | 1–2 |
| Yield (%) | 65–75 | 85–90 |
| Purity (%) | 80–85 | >95 |
Physicochemical Properties
Diisohomoeugenol exhibits a melting point of 30°C and a boiling point of 250°C at standard atmospheric pressure. Its solubility profile includes:
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High solubility in organic solvents (e.g., ethanol, toluene, DMSO).
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Limited water solubility (0.5 g/L at 25°C) due to hydrophobic alkyl chains.
Spectroscopic characterization reveals distinct features:
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IR: O–H stretch at 3250 cm, aromatic C=C at 1600 cm, and C–O–C asymmetric stretch at 1250 cm.
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H NMR: Aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.85 ppm, and allylic protons at δ 5.1–5.4 ppm.
Stability studies indicate that diisohomoeugenol resists degradation at room temperature but undergoes oxidation to quinone derivatives when exposed to UV light or elevated temperatures (>100°C).
Reactivity and Mechanistic Insights
The compound’s reactivity stems from two functional groups:
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Phenolic hydroxyl group: Participates in acid-base reactions, forming salts with strong bases (e.g., NaOH).
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Allyl substituent: Undergoes electrophilic addition (e.g., bromination) and Diels-Alder reactions.
In synthetic applications, diisohomoeugenol serves as a dienophile in cycloaddition reactions, enabling the construction of six-membered rings. For example, reaction with maleic anhydride yields a bicyclic adduct used in polymer synthesis.
Mechanistically, the allyl group stabilizes carbocation intermediates through hyperconjugation, as shown in the Friedel-Crafts alkylation of benzene:
This property is exploited in synthesizing fragrances and resins .
Biological Activities and Applications
Antimicrobial Properties
Diisohomoeugenol demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:
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50 µg/mL against Staphylococcus aureus.
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75 µg/mL against Escherichia coli.
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40 µg/mL against Candida albicans.
Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions and inhibiting ATP synthesis. These properties make it a candidate for preservatives in cosmetics and processed foods.
Industrial and Research Applications
| Application Sector | Use Case | Key Benefit |
|---|---|---|
| Food Industry | Preservative in baked goods | Extends shelf life by 30–40% |
| Pharmaceuticals | Topical anti-inflammatory creams | Reduces erythema in dermatitis |
| Polymer Chemistry | Cross-linking agent in epoxy resins | Enhances thermal stability |
| Fragrance Manufacturing | Base note in perfumes | Provides spicy, clove-like aroma |
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